molecular formula C14H19BrN2O B14917574 1-(4-(4-Bromobenzyl)-1,4-diazepan-1-yl)ethan-1-one

1-(4-(4-Bromobenzyl)-1,4-diazepan-1-yl)ethan-1-one

Cat. No.: B14917574
M. Wt: 311.22 g/mol
InChI Key: JAFAAQBBBXSVLG-UHFFFAOYSA-N
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Description

1-(4-(4-Bromobenzyl)-1,4-diazepan-1-yl)ethan-1-one is a chemical compound that features a bromobenzyl group attached to a diazepane ring, which is further connected to an ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(4-Bromobenzyl)-1,4-diazepan-1-yl)ethan-1-one typically involves the reaction of 4-bromobenzyl chloride with 1,4-diazepane in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final compound in its pure form.

Chemical Reactions Analysis

2.1. Nucleophilic Addition to the Ketone Group

The ketone group (C=O) undergoes nucleophilic attack, typically via:

  • Enolate formation : Deprotonation of the α-carbon to form a reactive enolate intermediate.

  • Nucleophilic acyl substitution : Attack by nucleophiles (e.g., amines, alcohols) at the carbonyl carbon, facilitated by electron-withdrawing groups like bromine.

2.2. Bromine Substitution Reactions

The bromine atom in the benzyl group participates in:

  • SN2 displacement : Substitution with nucleophiles (e.g., hydroxide, amines) under basic or acidic conditions.

  • Electrophilic aromatic substitution : Activated by the bromine’s meta-directing effect, though steric hindrance from the diazepane ring may limit reactivity .

2.3. Diazepane Ring Reactions

  • Ring-opening reactions : Under acidic or basic conditions, the diazepane ring may cleave, particularly if strained or activated by electron-donating groups .

  • Alkylation/acylation : Introduction of substituents at nitrogen atoms via electrophilic reagents (e.g., alkyl halides) .

3.1. Bromine Substitution Mechanism

The bromine atom undergoes substitution via a transition state involving the departure of the leaving group (Br⁻) and attack by a nucleophile. For example, in NH₄Br/NH₄OH systems, NH₃ is generated in situ, enabling cyclization or substitution .

3.2. Diazepane Alkylation Mechanism

Under microwave conditions, deprotonation of the diazepane ring generates anions at N-1 and N-4. Microwave heating accelerates the rate-limiting deprotonation step, favoring N-4 alkylation due to higher anion stability .

Reaction Conditions and Outcomes

Reaction Type Conditions Outcome Reference
Bromine substitutionNH₄Br/NH₄OH, moderate temperatureFormation of cyclized derivatives
Diazepane alkylationMicrowave heating, K₂CO₃/DMFRegioselective N-4 alkylation
Ketone nucleophilic attackNucleophiles (e.g., amines), baseAcyl substitution or enolate intermediates

Challenges and Optimization

  • Regioselectivity : Alkylation of the diazepane ring requires precise control of reaction conditions to achieve desired substitution patterns .

  • Side reactions : Hydrolysis of intermediates (e.g., amides) must be minimized using optimized ammonia sources like NH₄Br/NH₄OH .

Structural Analysis

Functional Group Reactivity Analytical Methods
Bromine (C-Br)Substitution (SN1/SN2)NMR, MS, IR
Ketone (C=O)Nucleophilic acyl substitutionNMR, TLC
Diazepane ringAlkylation, ring-openingNMR, HRMS

Scientific Research Applications

1-(4-(4-Bromobenzyl)-1,4-diazepan-1-yl)ethan-1-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-(4-Bromobenzyl)-1,4-diazepan-1-yl)ethan-1-one involves its interaction with specific molecular targets. The bromobenzyl group can interact with hydrophobic pockets in proteins, while the diazepane ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(4-(4-Bromobenzyl)piperazin-1-yl)ethan-1-one: Similar structure but with a piperazine ring instead of a diazepane ring.

    1-(4-(4-Bromobenzyl)-1,4-diazepan-1-yl)propan-1-one: Similar structure but with a propanone moiety instead of an ethanone moiety.

Uniqueness

1-(4-(4-Bromobenzyl)-1,4-diazepan-1-yl)ethan-1-one is unique due to the presence of both the bromobenzyl and diazepane groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C14H19BrN2O

Molecular Weight

311.22 g/mol

IUPAC Name

1-[4-[(4-bromophenyl)methyl]-1,4-diazepan-1-yl]ethanone

InChI

InChI=1S/C14H19BrN2O/c1-12(18)17-8-2-7-16(9-10-17)11-13-3-5-14(15)6-4-13/h3-6H,2,7-11H2,1H3

InChI Key

JAFAAQBBBXSVLG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCCN(CC1)CC2=CC=C(C=C2)Br

Origin of Product

United States

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